2-chloro-2H-acridin-9-one
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Overview
Description
2-chloro-2H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction conditions usually require heating and the presence of a catalyst to facilitate the formation of the acridone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to reduce environmental impact . Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various acridone derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-chloro-2H-acridin-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-2H-acridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the DNA helix and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-aminoacridine: A derivative with enhanced DNA intercalation properties and anticancer activity.
Amsacrine: A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.
Uniqueness
2-chloro-2H-acridin-9-one is unique due to the presence of the chlorine atom at the 2-position, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This modification allows for the development of novel compounds with potentially improved therapeutic properties.
Properties
Molecular Formula |
C13H8ClNO |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-2H-acridin-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H |
InChI Key |
SYDCLAZSJCPJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)Cl |
Origin of Product |
United States |
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